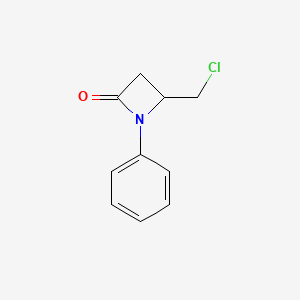

4-(Chloromethyl)-1-phenylazetidin-2-one

Description

4-(Chloromethyl)-1-phenylazetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a chloromethyl substituent at the 4-position and a phenyl group at the 1-position. This compound belongs to the class of strained four-membered heterocycles, which are structurally significant in medicinal chemistry due to their resemblance to penicillin and other β-lactam antibiotics. The chloromethyl group enhances its reactivity, making it a versatile intermediate in nucleophilic substitution reactions, particularly in synthesizing pharmaceuticals or agrochemicals .

The chloromethyl group’s electrophilic nature likely facilitates further functionalization, such as coupling with amines or thiols, to generate bioactive molecules.

Propriétés

Numéro CAS |

77692-60-5 |

|---|---|

Formule moléculaire |

C10H10ClNO |

Poids moléculaire |

195.64 g/mol |

Nom IUPAC |

4-(chloromethyl)-1-phenylazetidin-2-one |

InChI |

InChI=1S/C10H10ClNO/c11-7-9-6-10(13)12(9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

Clé InChI |

QCYQDJLXXZHTEL-UHFFFAOYSA-N |

SMILES canonique |

C1C(N(C1=O)C2=CC=CC=C2)CCl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-phenylazetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylazetidin-2-one with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In industrial settings, the production of 4-(Chloromethyl)-1-phenylazetidin-2-one may involve large-scale chloromethylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Chloromethyl)-1-phenylazetidin-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted azetidinones.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of the corresponding amine or alcohol, depending on the reducing agent used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.

Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

Nucleophilic Substitution: Substituted azetidinones with various functional groups.

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Applications De Recherche Scientifique

4-(Chloromethyl)-1-phenylazetidin-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of beta-lactam antibiotics.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(Chloromethyl)-1-phenylazetidin-2-one involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparaison Avec Des Composés Similaires

Key Findings :

- The chloromethyl group enhances electrophilicity, enabling facile substitution reactions (e.g., with amines or thiols) for drug derivatization .

- Heptynyl substituents (as in Ib) introduce alkyne functionality for click chemistry applications, but reduce electrophilicity compared to chloromethyl .

- Nitromethylene groups () may confer redox-active properties, expanding utility in nitroalkene-based syntheses .

Chloromethyl-Substituted Heterocycles

Chloromethyl groups in other heterocycles demonstrate divergent reactivity and applications:

Key Findings :

- Azetidin-2-ones (e.g., target compound) are prioritized in drug discovery due to β-lactam bioactivity, whereas 1,3-dioxolan-2-ones () are industrial monomers for polycarbonates .

- CMDPA () undergoes base-mediated elimination to form conjugated products (DVDPA), highlighting the chloromethyl group’s role in C–C bond formation .

- Thiazole derivatives () with chloromethyl groups show moderate yields (50–58%) in urea couplings, suggesting steric hindrance may limit efficiency compared to smaller heterocycles .

Key Findings :

- The chloromethyl group in the target compound likely necessitates stringent analytical controls (e.g., GC-MS as in ) to limit genotoxic impurities in pharmaceuticals .

- BCME () underscores the broader hazard profile of chloromethyl ethers, though azetidin-2-ones are less volatile and may pose lower inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.